
3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.21 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include an amino group, a carboxyl group, and a fluorinated aromatic ring .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methylbenzaldehyde.
Amination: The aldehyde group is converted to an amino group through reductive amination.
Carboxylation: The resulting amine is then carboxylated to form the propanoic acid derivative.
Industrial Production Methods: While specific industrial methods for large-scale production are not widely documented, the general approach involves optimizing the above synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These properties enable the compound to modulate various biochemical pathways, potentially leading to therapeutic effects .
類似化合物との比較
- 3-Amino-3-(4-methylphenyl)propanoic acid
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid
- 3-Amino-3-(4-chlorophenyl)propanoic acid
Comparison:
- 3-Amino-3-(4-methylphenyl)propanoic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of a fluorine atom, leading to different hydrogen bonding capabilities.
- 3-Amino-3-(4-chlorophenyl)propanoic acid: The chlorine atom provides different electronic effects compared to the fluorine atom, potentially altering its chemical and biological properties .
特性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC名 |
3-amino-3-(4-fluoro-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6-4-7(2-3-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
InChIキー |
WDFMIERNWSXRKU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(CC(=O)O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


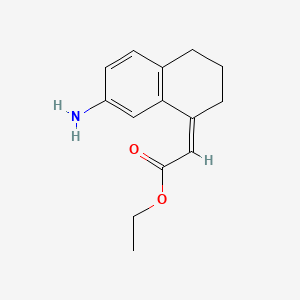
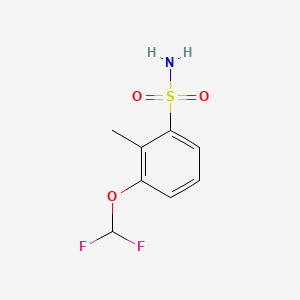
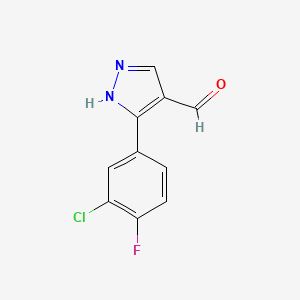
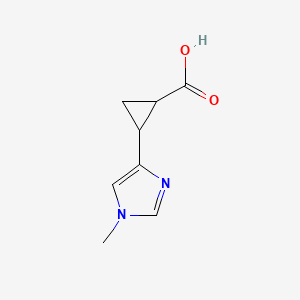


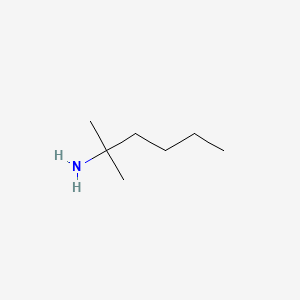
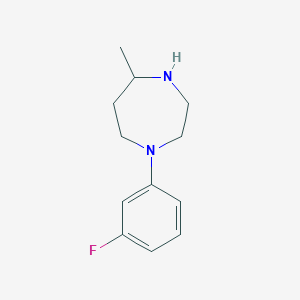

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(piperidin-1-yl)benzoic acid](/img/structure/B13633475.png)
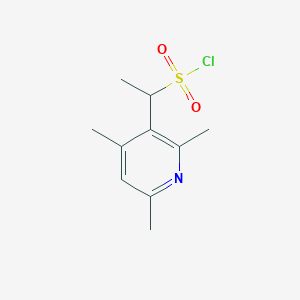
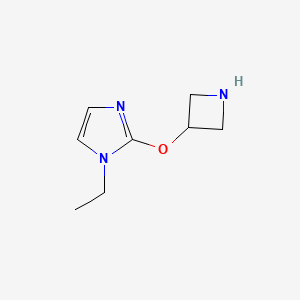
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13633516.png)

